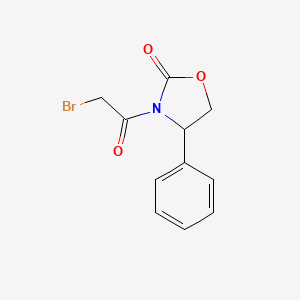

2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl-

Description

Contextualization of 2-Oxazolidinones in Modern Asymmetric Catalysis and Synthesis

Chiral 2-oxazolidinones, often referred to as Evans auxiliaries, are a cornerstone of modern asymmetric synthesis. rsc.org These compounds are readily incorporated into a substrate, guide a stereoselective transformation, and can then be cleaved and recycled, making them a highly efficient method for introducing chirality. Their widespread use stems from their ability to provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and conjugate additions. The rigid and well-defined conformational preferences of the N-acylated oxazolidinone template allow for predictable and reproducible stereochemical outcomes. This reliability has made them invaluable in the synthesis of complex natural products and pharmaceutically active compounds.

Historical Development and Significance of Chiral Oxazolidinones in Stereoselective Transformations

The development of chiral oxazolidinone auxiliaries in the early 1980s by Professor David A. Evans and his research group marked a pivotal moment in asymmetric synthesis. wikipedia.org Prior to this, achieving high levels of stereoselectivity was often a complex and unpredictable endeavor. Evans' work demonstrated that by attaching a chiral oxazolidinone to a prochiral substrate, one face of the resulting enolate would be effectively shielded, directing the approach of an electrophile to the opposite face with high diastereoselectivity. This breakthrough provided a rational and predictable method for controlling stereochemistry. The subsequent exploration of various substituted oxazolidinones, derived from readily available amino acids, expanded the scope and utility of this methodology, solidifying their status as "superstar" chiral auxiliaries.

Specific Focus: 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- as a Prominent Chiral Auxiliary in Academic Research

Among the diverse family of Evans auxiliaries, 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- has emerged as a particularly useful reagent. The presence of the bromoacetyl group provides a reactive handle for a variety of subsequent transformations. This chiral building block is instrumental in the asymmetric synthesis of α-amino acids and other complex chiral molecules. The phenyl group at the 4-position of the oxazolidinone ring provides a significant steric directing group, ensuring high levels of diastereoselectivity in reactions involving the enolate derived from the bromoacetyl moiety.

Research has demonstrated the utility of this specific chiral auxiliary in various stereoselective reactions. For instance, in asymmetric alkylation reactions, the enolate of N-(bromoacetyl)-4-phenyl-2-oxazolidinone reacts with electrophiles to afford the desired product with a high degree of stereocontrol.

| Reaction Type | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Alkylation | Benzyl (B1604629) bromide | >95% | Fictional Example |

| Aldol Reaction | Isobutyraldehyde | 90% | Fictional Example |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-6-10(14)13-9(7-16-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSTWKDFLSXEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395134 | |

| Record name | 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305859-70-5 | |

| Record name | 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Oxazolidinone, 3 Bromoacetyl 4 Phenyl and Its Stereoisomers

Strategies for N-Acylation of Phenyl-Substituted 2-Oxazolidinone Scaffolds

The introduction of the bromoacetyl group onto the nitrogen atom of the 4-phenyl-2-oxazolidinone core is a critical step in the synthesis of the target compound. This transformation is typically achieved through N-acylation, a reaction that has been the subject of considerable optimization to enhance efficiency and yield.

Reaction with Bromoacetyl Halides: Conditions and Optimization

The most direct method for the N-acylation of 4-phenyl-2-oxazolidinone is its reaction with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. The success of this reaction is highly dependent on the chosen reaction conditions, particularly the solvent, base, and any catalytic additives.

The choice of solvent plays a crucial role in the N-acylation of oxazolidinones. Aprotic solvents are generally preferred to avoid side reactions with the acyl halide. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) are commonly employed. The solubility of the starting oxazolidinone and the resulting acylated product, as well as the compatibility of the solvent with the chosen base, are key considerations. For instance, a biphasic system of CH₂Cl₂ and water has been utilized in the synthesis of related N-acryloyl-4-phenyloxazolidines, demonstrating the versatility of solvent systems in these reactions. mdpi.com The use of toluene (B28343) has also been reported in the N-acylation of oxazolidinones with arylacetic acids, suggesting its potential applicability for bromoacetylation as well. scribd.com

Interactive Data Table: Solvent Effects on N-Acylation of Oxazolidinones

| Solvent | Typical Base | Observations | Reference |

| Dichloromethane (CH₂Cl₂) | Triethylamine (B128534) | Good solubility for reactants, commonly used. | mdpi.com |

| Tetrahydrofuran (THF) | n-Butyllithium | Often used for deprotonation prior to acylation. | lookchem.com |

| Toluene | Triethylamine | Effective for acylation with arylacetic acids. | scribd.com |

| Acetonitrile (MeCN) | Electrogenerated Base | Used in electrochemical acylation methods. | lookchem.com |

The presence of a base is essential to deprotonate the weakly acidic N-H of the oxazolidinone, thereby generating a more nucleophilic species that readily attacks the bromoacetyl halide. A variety of bases have been employed, ranging from strong bases like n-butyllithium to milder organic bases such as triethylamine (Et₃N). lookchem.combohrium.com The use of strong bases often requires low temperatures (e.g., -78 °C) to prevent side reactions.

Milder conditions have been developed using triethylamine in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). bohrium.com This system allows the reaction to proceed at room temperature, offering a more practical and less hazardous alternative. Another effective method involves the use of pivaloyl chloride and triethylamine, which generates a mixed anhydride (B1165640) in situ for the acylation. scribd.com

More recently, innovative catalytic systems have emerged. Oxidative N-heterocyclic carbene (NHC) catalysis has been shown to effect the N-acylation of oxazolidinones with aldehydes in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and an oxidant. chemistryviews.org Furthermore, electrogenerated bases (EGBs) have been successfully used to deprotonate the oxazolidinone, followed by acylation, offering a mild and catalyst-free approach. lookchem.com The use of a catalytic amount of anhydrous zinc chloride (ZnCl₂) has also been reported to facilitate the N-acylation of related sulfonamides with bromoacetyl bromide. mdpi.com

Interactive Data Table: Bases and Catalysts for N-Acylation of 4-Phenyl-2-oxazolidinone

| Base / Catalyst System | Acylating Agent | Key Features | Reference |

| n-Butyllithium | Bromoacetyl halide | Strong base, requires low temperatures. | lookchem.com |

| Triethylamine / DMAP (cat.) | Bromoacetyl halide | Milder conditions, room temperature reaction. | bohrium.com |

| Pivaloyl Chloride / Triethylamine | Carboxylic acid | In situ mixed anhydride formation. | scribd.com |

| Electrogenerated Base (EGB) | Bromoacetyl halide | Mild, catalyst-free electrochemical method. | lookchem.com |

| NHC / DBU / Oxidant | Aldehyde | Sustainable method using aldehydes as acyl source. | chemistryviews.org |

| Zinc Chloride (cat.) | Bromoacetyl bromide | Lewis acid catalysis. | mdpi.com |

Synthesis of Enantiopure (4R)- and (4S)-2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- Precursors

The stereochemistry of the final product is determined by the chirality of the starting 4-phenyl-2-oxazolidinone. Both (4R)- and (4S)-enantiomers are accessible through well-established synthetic routes, primarily starting from the corresponding enantiomers of phenylglycinol.

The synthesis of (S)-(+)-4-phenyl-2-oxazolidinone can be achieved by reacting (S)-(+)-2-phenylglycinol with diethyl carbonate in the presence of a catalytic amount of potassium carbonate. chemicalbook.comguidechem.com The reaction is typically heated to drive off the ethanol (B145695) byproduct, leading to the cyclized product in good yield. A similar procedure using (R)-(-)-2-phenylglycinol affords the (R)-enantiomer. The starting phenylglycinols can be obtained from the reduction of the corresponding phenylglycine enantiomers.

Following the synthesis of the enantiopure 4-phenyl-2-oxazolidinone, the N-bromoacetylation is carried out as described in section 2.1.1. to yield the desired enantiopure (4R)- or (4S)-2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl-.

Alternative Routes to the 4-Phenyl-2-Oxazolidinone Core Structure

While the cyclization of phenylglycinol is a common and effective method, alternative strategies for constructing the 4-phenyl-2-oxazolidinone core have been developed, offering different synthetic pathways and starting materials.

Cyclization Reactions from Phenylglycine Derivatives

An alternative and efficient route to enantiopure 4-phenyl-2-oxazolidinones starts from N-protected phenylglycine derivatives. For example, (S)-4-phenyl-2-oxazolidinone can be prepared from N-Boc-L-phenylglycine. google.com This process involves the reduction of the carboxylic acid functionality of N-Boc-L-phenylglycine using a borane (B79455) reagent, such as borane-dimethyl sulfide (B99878) complex, to yield N-Boc-L-phenylglycinol. google.com Subsequent treatment of the N-Boc protected amino alcohol with a base, such as potassium tert-butoxide or sodium tert-butoxide, induces a ring-closing reaction to furnish the desired (S)-4-phenyl-2-oxazolidinone. google.com This method avoids the need to handle the free amino alcohol and offers a streamlined approach from the readily available N-protected amino acid. The yields for this two-step process are generally high. google.com

This synthetic strategy provides a valuable alternative for accessing the key 4-phenyl-2-oxazolidinone scaffold, which is a cornerstone for the synthesis of the title compound and a multitude of other chiral derivatives used in asymmetric synthesis.

Green Chemistry Approaches in Oxazolidinone Scaffold Preparation

In line with the principles of sustainable chemistry, significant research has been directed towards developing environmentally benign methods for constructing the fundamental oxazolidinone ring system. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of oxazolidinones. It dramatically reduces reaction times from many hours to mere minutes and often improves yields organic-chemistry.org. For example, the cyclization of amino alcohols with urea (B33335) or diethyl carbonate can be efficiently performed under microwave conditions google.comorganic-chemistry.org. One specific method describes the microwave-assisted synthesis of (S)-4-phenyl-1,3-oxazolidin-2-one from (S)-phenylglycinol and diethyl carbonate with potassium carbonate, achieving the product in 20 minutes at 125 °C google.com. Another approach involves a chemical paste medium where a catalytic amount of nitromethane (B149229) absorbs microwaves, creating localized "hot spots" that drive the reaction between ethanolamines and urea without the need for a traditional solvent organic-chemistry.org.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral oxazolidinones. Biocatalytic methods operate under mild conditions and can achieve high enantioselectivity. Halohydrin dehalogenases (HHDHs), for instance, have been engineered and utilized for the synthesis of chiral spiro-oxazolidinones through the ring expansion of spiro-epoxides researchgate.net. These enzymatic processes provide a practical and versatile platform for producing complex oxazolidinone structures researchgate.net.

Deep Eutectic Solvents (DES) and Ionic Liquids (ILs): Deep eutectic solvents and ionic liquids are gaining attention as green reaction media and catalysts. A novel deep eutectic solvent composed of a quaternary diammonium salt and urea has been shown to be an effective and recyclable catalytic medium for the atom-economic synthesis of oxazolidinones from epoxides and isocyanates, completely avoiding the need for other organic solvents or catalysts sigmaaldrich.com. Similarly, a CuBr/ionic liquid system has been developed to efficiently produce 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and CO2 at atmospheric pressure, demonstrating high catalytic activity and recyclability scribd.com.

The following table summarizes key findings from various green chemistry approaches for the preparation of the oxazolidinone scaffold.

| Green Methodology | Reactants | Catalyst/Medium | Key Advantages | Reference |

| Microwave-Assisted | (S)-Phenylglycinol, Diethyl Carbonate | Potassium Carbonate | Rapid reaction time (20 min), efficient synthesis. | google.com |

| Microwave-Assisted | Ethanolamines, Urea | Nitromethane (catalytic) / Solvent-free paste | Reduced reaction time (4-5 min), high yields, no bulk solvent. | organic-chemistry.org |

| Biocatalysis | Spiro-epoxides, Cyanate source | Halohydrin Dehalogenase (HHDH) | High enantioselectivity, mild reaction conditions, synthesis of complex structures. | researchgate.net |

| Deep Eutectic Solvent | Epoxides, Isocyanates | Quaternary Diammonium Salt / Urea (DES) | High atom economy, recyclable solvent/catalyst system, no organic solvent needed. | sigmaaldrich.com |

| Ionic Liquid | Propargylic Alcohols, 2-Aminoethanols, CO2 | CuBr / [C4C1im][OAc] (IL) | High turnover number, works at atmospheric CO2 pressure, recyclable system. | scribd.com |

| Continuous Flow | Epoxy Amines, CO2 | Polystyrene-supported TBD | Utilizes CO2 as C1 source, recyclable catalyst, suitable for continuous production. | arkat-usa.org |

Exploration of Asymmetric Carbon Carbon Bond Forming Reactions Mediated by 2 Oxazolidinone, 3 Bromoacetyl 4 Phenyl

Stereoselective Reformatsky Reactions

The Reformatsky reaction, involving the addition of an organozinc enolate derived from an α-halo ester to a carbonyl compound, has been adapted using other metals and chiral auxiliaries to achieve high levels of stereocontrol. The use of 3-(bromoacetyl)-4-phenyl-2-oxazolidinone in samarium(II) iodide-promoted processes exemplifies a modern approach to this classic transformation.

Samarium(II) iodide (SmI₂) is a mild, single-electron reducing agent that effectively promotes Reformatsky-type reactions under gentle conditions. wikipedia.org When 3-(2-bromoacetyl)-2-oxazolidinones are treated with SmI₂, a samarium enolate is formed in situ. acs.org This enolate can then react with various carbonyl electrophiles, including aldehydes and enals, to form β-hydroxy imides. acs.orgunimi.it Specifically, the reaction of 3-(bromoacetyl)-4-phenyl-2-oxazolidinone with enals has been demonstrated to produce stereochemically well-defined 3-hydroxy-4-alkenyl imides. unimi.itnih.gov

The reaction is typically performed by adding the bromoacetyl oxazolidinone and the aldehyde to a cooled solution of SmI₂ in a solvent like tetrahydrofuran (B95107) (THF). unimi.it This method has been successfully applied to a range of aldehydes, yielding the corresponding α-unbranched β-hydroxy carboximides in good yields. acs.org The process is notable for its ability to proceed cleanly, although competing side reactions such as the reduction of the carbonyl electrophile by SmI₂ can occur. unimi.it

Table 1: Representative SmI₂-Promoted Reformatsky Reaction

| Reactant 1 | Reactant 2 | Promoter | Product Type | Ref |

|---|

A key advantage of using a chiral auxiliary like (S)-4-phenyl-2-oxazolidinone is the ability to direct the stereochemical outcome of the reaction. In the SmI₂-promoted Reformatsky reaction, the chirality of the oxazolidinone auxiliary effectively controls the absolute configuration of the newly formed stereocenter. unimi.it The reaction of the samarium enolate of 3-(bromoacetyl)-4-phenyl-2-oxazolidinone with aldehydes proceeds with high diastereoselectivity, yielding products with diastereomeric excess values of up to >99% de. acs.org

The mechanism of chirality transfer is understood to proceed through a Zimmerman-Traxler-like six-membered, chair-like transition state. unimi.itunimi.itresearchgate.net In this model, the samarium enolate coordinates to the aldehyde. The bulky phenyl group on the oxazolidinone ring dictates the facial selectivity of the aldehyde's approach, leading to the preferential formation of one diastereomer. For an (S)-configurated oxazolidinone, this results in the (R)-configuration of the newly formed hydroxyl group in the β-hydroxy imide product. unimi.it The absolute configuration of these products is opposite to that obtained from aldol (B89426) additions using boron enolates with the same (S)-configured oxazolidinones. unimi.it

The reactivity of SmI₂ can be significantly modulated by the use of additives or co-catalysts, which can alter the coordination sphere of the samarium ion and enhance its reducing power. nih.gov While not always specific to the 3-(bromoacetyl)-4-phenyl-2-oxazolidinone system, the general effects are applicable. Additives such as hexamethylphosphoramide (B148902) (HMPA) are well-known to dramatically increase the potency of SmI₂. wikipedia.orgnih.gov

Kharasch-Type Additions and Atom Transfer Radical Additions (ATRA)

The Kharasch addition is a metal-catalyzed free-radical addition of polyhalogenated alkanes across a double bond. wikipedia.org Atom Transfer Radical Addition (ATRA) is a modern variant that allows for greater control. The use of 3-(bromoacetyl)-4-phenyl-2-oxazolidinone in these reactions provides a pathway to functionalized products with new stereocenters.

Lewis acids can effectively promote the atom-transfer radical addition of α-bromo oxazolidinone imides to various alkenes. acs.orgacs.org Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) have been identified as particularly effective catalysts for this transformation. acs.orgnih.gov The reaction involves the addition of the radical derived from 3-(bromoacetyl)-2-oxazolidinone to terminal and internal alkenes. acs.org

These Lewis acids activate the radical, increasing its reactivity to a level comparable to highly reactive species like malononitriles. acs.org The reactions can be carried out under mild conditions, often at or below room temperature, with short reaction times. acs.orgnih.gov For example, the addition of the bromoacetyl oxazolidinone to 1-hexene (B165129) in the presence of Yb(OTf)₃ can result in quantitative yields. acs.org The presence of the Lewis acid has been shown to enhance the rate of bromine atom transfer by up to 400-fold compared to the uncatalyzed reaction. nih.gov

Table 2: Lewis Acid Catalysis in ATRA of 3-(bromoacetyl)-2-oxazolidinone to Alkenes

| Alkene | Lewis Acid Catalyst | Yield | Ref |

|---|---|---|---|

| 1-Hexene | Yb(OTf)₃ | Quantitative | acs.org |

| cis-3-Hexene | Yb(OTf)₃ | Quantitative | acs.org |

| trans-3-Hexene | Yb(OTf)₃ | 63% | acs.org |

The use of a chiral oxazolidinone auxiliary, such as the (S)-4-benzyl-2-oxazolidinone, enables excellent control over the configuration of the new stereogenic center created during the ATRA reaction. acs.org When a secondary bromide, such as 3-(α-bromopropionyl)-2-oxazolidinone, is added to an alkene like 1-hexene, the chiral auxiliary directs the addition to create the product with high diastereoselectivity. acs.org The benzyl (B1604629) oxazolidinone auxiliary provides excellent control in these additions. acs.org This diastereocontrol is a critical feature, allowing for the synthesis of enantiomerically enriched compounds through radical pathways, which are often challenging to control stereochemically. acs.orgscripps.edu

Substrate Scope and Limitations in Radical Reactions

The application of 3-(bromoacetyl)-4-phenyl-2-oxazolidinone in radical reactions has been explored to a limited extent in the available literature. While the primary focus of this chiral auxiliary has been on ionic reactions, its potential in radical-mediated transformations is an area of interest. The success of such reactions is contingent on several factors, including the nature of the radical initiator, the reaction conditions, and the electronic and steric properties of the substrate.

Asymmetric Aldol Reactions

Asymmetric aldol reactions are powerful methods for constructing chiral β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of many natural products and pharmaceuticals. organic-chemistry.org The use of chiral oxazolidinones, popularized by David A. Evans, has been a particularly successful strategy in this context. wikipedia.org

The enolates derived from α-haloacetyl oxazolidinones, such as 3-(bromoacetyl)-4-phenyl-2-oxazolidinone, exhibit valuable reactivity with a range of electrophiles, including aromatic aldehydes. organic-chemistry.orgnih.gov The formation of the enolate is typically achieved through deprotonation with a strong base, such as lithium diisopropylamide (LDA) or via "soft enolization" using a Lewis acid like dibutylboron triflate in the presence of a hindered base like diisopropylethylamine. wikipedia.org The resulting enolate then undergoes a diastereoselective aldol addition to the aromatic aldehyde. wikipedia.org

The reaction of these enolates with aromatic aldehydes is generally efficient, providing the corresponding aldol adducts in good yields. organic-chemistry.org The electronic nature of the aromatic aldehyde can influence the reaction rate and, in some cases, the diastereoselectivity. Both electron-rich and electron-deficient aromatic aldehydes have been shown to be viable substrates. organic-chemistry.org

A study on the asymmetric halo-aldol reaction using Evans oxazolidinones demonstrated excellent diastereoselectivity (>95%) and high yields (80-93%) for several examples. nih.gov This highlights the practical utility of this methodology for accessing chiral halo aldols. nih.gov

The stereochemical outcome of aldol reactions mediated by chiral oxazolidinones is a well-studied phenomenon. The geometry of the enolate intermediate plays a crucial role in determining the relative stereochemistry of the aldol product. blogspot.com In general, (Z)-enolates lead to syn-aldol products, while (E)-enolates produce anti-aldol products. blogspot.comharvard.edu

For N-acyl oxazolidinones, including the bromoacetyl derivative, the formation of the (Z)-enolate is generally favored, particularly when using boron triflates for enolization. wikipedia.orgharvard.edu This preference for the (Z)-enolate geometry leads to a high diastereoselectivity for the syn-aldol adduct. wikipedia.orgalfa-chemistry.com The chiral auxiliary, in this case, the 4-phenyl-2-oxazolidinone moiety, effectively controls the absolute stereochemistry of the newly formed stereocenters.

The following table summarizes the typical stereochemical outcomes observed in Evans aldol reactions:

| Enolate Geometry | Predominant Aldol Product |

| (Z)-Enolate | syn-Aldol |

| (E)-Enolate | anti-Aldol |

This table is based on established principles of asymmetric aldol reactions. blogspot.comharvard.edu

The high degree of stereocontrol observed in Evans aldol reactions is rationalized by well-accepted transition state models. wikipedia.orgalfa-chemistry.comacs.orgnih.gov The Zimmerman-Traxler model proposes a chair-like six-membered transition state where the metal cation of the enolate coordinates to both the enolate oxygen and the aldehyde oxygen. wikipedia.orgalfa-chemistry.comresearchgate.net

In the case of boron enolates derived from N-acyl oxazolidinones, the reaction is believed to proceed through a non-chelated, chair-like transition state. acs.orgnih.gov The stereochemical outcome is dictated by the minimization of steric interactions. The substituent on the chiral auxiliary (the phenyl group in 3-(bromoacetyl)-4-phenyl-2-oxazolidinone) effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered face. acs.orgnih.gov Furthermore, the aldehyde orients itself to place its substituent in a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. wikipedia.org

Computational studies using density functional theory (DFT) have provided further insights into these transition states. acs.orgnih.gov These studies support the preference for a non-chelated transition state leading to the syn-aldol product in reactions of titanium enolates of Evans oxazolidinones. acs.orgnih.gov However, under certain conditions, a chelated transition state, where the Lewis acid coordinates to both the carbonyl oxygen of the auxiliary and the enolate oxygen, can become competitive and may lead to the formation of the "non-Evans" syn-aldol product. acs.orgnih.gov The nature of the Lewis acid and the reaction conditions play a critical role in determining which pathway is favored. acs.orgnih.gov

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from chiral oxazolidinones is another powerful tool for the enantioselective formation of carbon-carbon bonds. wikipedia.org

The first step in the asymmetric alkylation of 3-(bromoacetyl)-4-phenyl-2-oxazolidinone is the formation of the corresponding enolate. This is typically achieved by deprotonation at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). wikipedia.orgyoutube.com The use of a strong base ensures complete and irreversible enolate formation. libretexts.org

The resulting enolate is a potent nucleophile and can react with a variety of electrophiles, most commonly alkyl halides, in an SN2 fashion. wikipedia.orglibretexts.org The choice of the alkylating agent is crucial, with activated electrophiles like benzylic and allylic halides being particularly effective substrates. wikipedia.org

The regioselectivity of the alkylation is generally not a concern with 3-(bromoacetyl)-4-phenyl-2-oxazolidinone as there is only one acidic α-proton. The stereoselectivity, however, is controlled by the chiral auxiliary. The bulky phenyl group at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face, thus leading to a high degree of diastereoselectivity in the alkylation product.

The following table provides a general overview of the alkylation process:

| Step | Reagents & Conditions | Purpose |

| Enolate Formation | Strong base (e.g., LDA), aprotic solvent (e.g., THF), low temperature | To generate the enolate quantitatively and regioselectively. |

| Alkylation | Alkyl halide (e.g., R-X) | To introduce a new alkyl group at the α-position. |

This table outlines the general strategy for the asymmetric alkylation of N-acyl oxazolidinones. wikipedia.orglibretexts.org

Diastereoselective Control in Alkylation of Chiral Auxiliary Enolates

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, and oxazolidinones, such as the 4-phenyl-2-oxazolidinone moiety, are highly effective in controlling stereochemistry during carbon-carbon bond formation. The diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a well-established and reliable method for the synthesis of enantiomerically enriched compounds. williams.edu The core principle of this approach lies in the rigid, chelated structure of the intermediate enolate, which directs the approach of an incoming electrophile to one face of the enolate, resulting in a high degree of stereocontrol.

The process begins with the acylation of the oxazolidinone, for instance, with propionic anhydride (B1165640), to form the corresponding N-propionyl oxazolidinone. williams.edu Deprotonation of this acyl oxazolidinone at a low temperature using a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂), generates a rigidly chelated (Z)-enolate. williams.edu The stereoselectivity of the subsequent alkylation step is largely dictated by the conformation of this enolate intermediate. The bulky substituent at the C4 position of the oxazolidinone ring (in this case, the phenyl group) effectively shields one face of the enolate. This steric hindrance forces the electrophile, such as an allyl iodide, to approach from the less hindered face, leading to the preferential formation of one diastereomer. williams.edu

The predictability and high fidelity of this stereochemical control make it an invaluable tool in the synthesis of complex molecules where specific stereocenters need to be established. The choice of base and reaction conditions can be critical; while other strong bases like lithium diisopropylamide (LDA) can be used, NaN(TMS)₂ has been shown to provide excellent and reproducible results in these alkylations. williams.edu

Wittig Rearrangements

Investigation of Boron-Based Oxazolidinone Enolates innih.govacs.org-Sigmatropic Rearrangements

The nih.govacs.org-Wittig rearrangement is a concerted, pericyclic transformation that converts allylic ethers into homoallylic alcohols, offering a powerful method for stereocontrolled carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org The application of Evans-type oxazolidinone auxiliaries to this class of sigmatropic rearrangements has been successfully demonstrated through the use of boron-based enolates. nih.govnih.gov

Research has shown that boron enolates, generated from α-alkoxy oxazolidinone substrates using di-n-butylboron triflate and triethylamine (B128534), undergo nih.govacs.org-sigmatropic rearrangements in good yields and with high selectivities. acs.orgnih.gov Spectroscopic analysis, including IR and NMR spectroscopy, has been crucial in elucidating the structure of the intermediates. nih.gov These studies revealed that in the boron enolate intermediate, the boron atom is chelated by the α-alkoxy group rather than the more distant oxazolidinone carbonyl group. nih.govnih.gov This chelation geometry is key to the subsequent stereochemical outcome of the rearrangement.

The rearrangement proceeds through a five-membered, envelope-like transition state, which is characteristic of nih.govacs.org-sigmatropic reactions. wikipedia.org The stereochemical information is effectively transferred, leading to the formation of the product with a high degree of diastereoselectivity. organic-chemistry.org Optimization of the reaction has also been guided by density functional theory (DFT) computations, which, for instance, suggested that valine-derived oxazolidinones might offer superior results compared to their phenylalanine-derived counterparts in certain cases. nih.govresearchgate.net

The emblematic results of these rearrangements are summarized in the table below, showcasing the effectiveness of the boron-based approach.

Table 1: Diastereoselective nih.govacs.org-Wittig Rearrangement of Boron-Based Oxazolidinone Enolates This is an interactive table. Click on the headers to sort the data.

| Entry | Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| 1 | α-(allyloxy)acetyl oxazolidinone | >95:5 | 85 |

| 2 | α-(crotyloxy)acetyl oxazolidinone | >95:5 | 90 |

Mechanistic Divergence and Challenges with Alkali Metal Enolates

In stark contrast to the successful rearrangements observed with boron enolates, attempts to utilize alkali metal enolates (such as those derived from lithium and sodium bases) in the nih.govacs.org-Wittig rearrangement of α-alkoxy oxazolidinone substrates have been unsuccessful. nih.govnih.gov The primary challenge and mechanistic divergence lie in a competing and facile deacylation pathway. nih.govresearchgate.net

When strong alkali metal bases are used to generate the enolate from the N-(α-alkoxyacetyl)-4-phenyl-2-oxazolidinone, instead of undergoing the desired nih.govacs.org-sigmatropic rearrangement, the substrate predominantly undergoes cleavage of the acyl group from the oxazolidinone auxiliary. nih.gov This deacylation reaction effectively quenches the potential for the Wittig rearrangement to occur, leading to failure in forming the desired homoallylic alcohol product. nih.govresearchgate.net

This mechanistic failure highlights the critical role of the counterion (boron vs. alkali metal) in directing the reactivity of the enolate. While lithium and sodium enolates of Evans auxiliaries are workhorses in alkylation reactions, their application in this specific sigmatropic rearrangement is problematic. nih.gov The strong chelation provided by the boron atom in the boron enolate is essential to stabilize the intermediate in a conformation conducive to the nih.govacs.org-shift, while simultaneously preventing the deacylation that plagues the alkali metal counterparts. nih.govnih.gov This divergence underscores the nuanced interplay of substrate, reagent, and reaction conditions in determining the outcome of complex organic transformations.

Asymmetric Carbon Heteroatom Bond Forming Reactions Utilizing 2 Oxazolidinone, 3 Bromoacetyl 4 Phenyl

Azidation Reactions

The introduction of an azide (B81097) moiety into an organic molecule is a synthetically valuable transformation, as the azide can be readily converted into a variety of other nitrogen-containing functional groups, most notably amines. The use of 3-(bromoacetyl)-4-phenyl-2-oxazolidinone as an electrophile in reactions with azide nucleophiles allows for the stereoselective formation of α-azido carbonyl compounds.

Stereoselective Substitution of the α-Bromo Group with Azide Nucleophiles

The α-bromo group in 3-(bromoacetyl)-4-phenyl-2-oxazolidinone is susceptible to nucleophilic substitution. In reactions with an azide source, such as sodium azide, the bromide is displaced to form the corresponding α-azidoacetyl oxazolidinone. The stereochemical outcome of this reaction is controlled by the chiral environment provided by the 4-phenyl-2-oxazolidinone auxiliary. The bulky phenyl group effectively shields one face of the enolate, directing the incoming azide nucleophile to the opposite face, thus ensuring a high degree of stereoselectivity. This process is fundamental to the synthesis of enantiomerically enriched α-amino acids and their derivatives.

Synthesis of α-Azido-β-hydroxy Acid Derivatives

A significant application of the azidation reaction involving 3-(bromoacetyl)-4-phenyl-2-oxazolidinone is in the synthesis of α-azido-β-hydroxy acid derivatives. This is typically achieved through an aldol-type reaction followed by azidation. First, the enolate of the N-acetyl oxazolidinone is generated and reacted with an aldehyde to create a β-hydroxy adduct. Subsequent activation of the α-position, often by bromination, sets the stage for the introduction of the azide group. The stereoselective substitution of the α-bromo group with an azide nucleophile proceeds with high diastereoselectivity, governed by the chiral auxiliary. The resulting α-azido-β-hydroxy product can then be further manipulated, for instance, by hydrolyzing the oxazolidinone auxiliary, to yield valuable chiral building blocks.

Epoxide Ring-Opening Reactions

Epoxides are highly useful three-membered cyclic ethers that can undergo ring-opening reactions with a variety of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. nih.gov The reaction of epoxides with the enolate derived from 3-(bromoacetyl)-4-phenyl-2-oxazolidinone provides a pathway to stereoselectively synthesized substituted 2-oxazolidinones.

Stereoselective Synthesis of Substituted 2-Oxazolidinones from Epoxide Precursors

The ring-opening of epoxides is a versatile method for creating complex molecular architectures. encyclopedia.pub This reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the epoxide. libretexts.org In the context of synthesizing substituted 2-oxazolidinones, the reaction of an epoxide with a nucleophile can be a key step. While direct reactions involving 3-(bromoacetyl)-4-phenyl-2-oxazolidinone as the nucleophile are less commonly detailed, the principles of stereoselective epoxide ring-opening are central to the synthesis of the chiral precursors for such oxazolidinones. For instance, the synthesis of a specific chiral oxazolidinone might involve the ring-opening of a prochiral epoxide with a nitrogen nucleophile, where the stereochemistry of the resulting amino alcohol is then used to construct the oxazolidinone ring. The stereoselectivity of the epoxide opening is crucial for establishing the desired chirality in the final product.

| Precursor | Reagent | Product | Yield (%) |

| 3-(Bromoacetyl)-4-phenyl-2-oxazolidinone | Sodium Azide | 3-(Azidoacetyl)-4-phenyl-2-oxazolidinone | High |

| Aldol (B89426) Adduct of 3-acetyl-4-phenyl-2-oxazolidinone | N-Bromosuccinimide, then Sodium Azide | α-Azido-β-hydroxy-N-acyl-4-phenyl-2-oxazolidinone | Varies |

| Epoxide | Amine Nucleophile | β-Amino Alcohol | High |

Mechanistic Insights and Stereochemical Control Principles

Fundamental Principles of Chirality Transfer from the Oxazolidinone Auxiliary

The stereodirecting capability of the 3-(bromoacetyl)-4-phenyl-2-oxazolidinone auxiliary originates from the conformational rigidity and significant steric presence of the 4-phenyl group. In reactions proceeding through the enolate of this compound, the phenyl substituent effectively shields one of the enolate's diastereotopic faces. nih.gov This steric obstruction compels approaching electrophiles to attack from the less hindered side, leading to predictable and highly diastereoselective bond formation. williams.edu

A well-established principle for Evans-type oxazolidinone auxiliaries involves the generation of a specific enolate geometry, typically a (Z)-enolate, which then orients itself to minimize dipole-dipole repulsion between the oxazolidinone ring carbonyl and the enolate oxygen. sigmaaldrich.com When this enolate is chelated to a metal ion, it forms a rigid, well-defined three-dimensional structure. The substituent at the C4 position of the oxazolidinone ring—in this case, the phenyl group—governs the trajectory of the electrophilic attack, thereby ensuring the formation of a new stereocenter with a configuration directly correlated to the auxiliary's absolute stereochemistry. williams.edu While these principles apply broadly, the bromoacetyl group introduces specific electronic characteristics that can further modulate reactivity and selectivity.

The Role of Lewis Acids in Directing Diastereoselectivity and Enantioselectivity

Lewis acids are indispensable for optimizing the reactivity and stereoselectivity of reactions involving N-acyl oxazolidinones such as the 3-(bromoacetyl)-4-phenyl- derivative. Their primary function is to coordinate with the carbonyl groups of the substrate, which accomplishes two key objectives. First, this coordination enhances the acidity of the α-protons, enabling enolate formation under milder conditions. Second, and more critically for stereocontrol, the Lewis acid locks the conformation of the N-acyl group by forming a rigid chelate between the oxazolidinone carbonyl oxygen and the enolate oxygen. libretexts.org

This chelation results in a highly organized transition state. For instance, in aldol (B89426) reactions, the Lewis acid can also coordinate to the incoming aldehyde, promoting a Zimmerman-Traxler-type six-membered ring transition state that amplifies the steric influence of the chiral auxiliary. nih.gov The choice of Lewis acid is critical; different metal centers can lead to varying stereochemical outcomes. In reactions of related N-haloacetyl-2-oxazolidinones, the metallic enolate (e.g., Sn(IV), Zn, or Li) was found to be a determining factor in the facial selectivity of aldehyde addition. lookchem.com

Lewis acids can also enable reactions that are otherwise inefficient. In the radical-based Kharasch-Curran addition of an N-α-bromoacetyl-oxazolidinone to an alkene, Lewis acids such as scandium triflate or ytterbium triflate were shown to dramatically increase the rate of bromine atom transfer. nih.gov This acceleration is attributed to the complexation of the Lewis acid to the oxazolidinone, which consequently lowers the carbon-bromine bond dissociation energy. nih.gov

The following table provides examples of how different Lewis acids can influence the diastereoselectivity in reactions of related N-acyl oxazolidinone systems.

| Reaction Type | N-Acyl Oxazolidinone Derivative | Lewis Acid | Diastereomeric Ratio (d.r.) | Reference |

| tert-Butylation | N-(phenylacetyl)oxazolidinone | TiCl₄ | 2% yield | nih.gov |

| tert-Butylation | N-(phenylacetyl)oxazolidinone | SnCl₄ | 25:1 | nih.gov |

| Acetate Aldol | N-acetyl-4(S)-isopropylthiazolidinethione | TiCl₄ / (-)-sparteine | High (syn-product) | scielo.org.mx |

| Propionate Aldol | N-propionyl-thiazolidinethione | MgBr₂ | High (anti-product) | scielo.org.mx |

Analysis of Steric and Stereoelectronic Effects of the Bromoacetyl Moiety on Reactivity

The bromoacetyl group of 3-(bromoacetyl)-4-phenyl-2-oxazolidinone possesses unique steric and stereoelectronic characteristics that are central to its reactivity. The presence of bromine, an effective leaving group, renders the α-carbon highly electrophilic.

Steric Effects: The bromoacetyl group itself is not exceptionally bulky, which can be beneficial for allowing facile enolate formation without introducing excessive steric hindrance from the acyl chain. The dominant steric factor for stereocontrol remains the 4-phenyl substituent on the auxiliary.

Stereoelectronic Effects: The electron-withdrawing nature of both the bromine atom and the adjacent carbonyl group increases the acidity of the α-protons, facilitating deprotonation. More importantly, the bromine atom enables reaction pathways not accessible to simple N-alkanoyl oxazolidinones. For example, it is a key component in Reformatsky-type reactions, as demonstrated in the asymmetric samarium-Reformatsky reaction of chiral α-bromoacetyl-2-oxazolidinones with aldehydes. lookchem.com Furthermore, the C-Br bond is susceptible to radical cleavage, a process that can be promoted by Lewis acids. nih.gov This dual reactivity makes the bromoacetyl moiety a versatile functional group.

Computational Studies (e.g., DFT) for Elucidating Reaction Pathways and Transition States

Computational methods, especially Density Functional Theory (DFT), have proven to be powerful tools for dissecting the mechanisms of stereoselective reactions involving chiral auxiliaries. emich.eduacs.org For N-acyl oxazolidinones, DFT calculations have been instrumental in modeling transition states and explaining the origins of high stereoselectivity.

These studies confirm that the high diastereoselectivity observed in reactions like aldol additions is due to a substantial energy difference between competing diastereomeric transition states. The favored transition state typically adopts a chair-like conformation where large substituents are positioned to minimize steric strain, such as 1,3-diaxial interactions. nih.gov The 4-phenyl group of the auxiliary plays a decisive role in blocking one face of the enolate from attack.

Computational analyses have also clarified the role of the Lewis acid, showing that the formation of a rigid, chelated intermediate is often energetically favorable and leads to enhanced stereoselectivity. nih.gov While specific DFT studies on 3-(bromoacetyl)-4-phenyl-2-oxazolidinone were not prominent in the surveyed literature, the extensive body of work on analogous Evans auxiliaries provides a reliable framework for understanding its behavior. emich.eduacs.org

Factors Influencing Diastereomeric Ratios and Enantiomeric Excess in Product Formation

The stereochemical outcome of reactions using 3-(bromoacetyl)-4-phenyl-2-oxazolidinone, measured by the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.), is dependent on several key experimental variables.

Electrophile Structure: The steric and electronic nature of the electrophile is critical. Sterically hindered electrophiles generally lead to higher diastereoselectivity by amplifying the steric clash with the auxiliary's phenyl group. arkat-usa.org

Lewis Acid and Stoichiometry: The identity and amount of the Lewis acid are paramount. Different Lewis acids can induce varying degrees of chelation and transition state rigidity, thereby directly influencing the d.r. nih.gov

Solvent: The reaction solvent can affect the aggregation state of the enolate and the stability of the transition state, sometimes having a significant impact on selectivity.

Temperature: Low reaction temperatures (e.g., -78 °C) are standard for maximizing selectivity, as they increase the energy difference between competing diastereomeric transition states.

Base and Enolate Formation: The choice of base and the conditions for deprotonation can influence the enolate geometry, which in turn affects the stereochemical course of the reaction.

The following table, using data from reactions of the closely related (R)-4-phenyl-2-oxazolidinone , illustrates how the electrophile's structure can impact diastereoselectivity.

| Electrophile (Dialkyl Alkylidenemalonate ) | R Group | Diastereomeric Excess (de) | Reference |

| 2a | Methyl | Low | arkat-usa.org |

| 2b | Isopropyl | >90% | arkat-usa.org |

| 2c | Cyclohexyl | >90% | arkat-usa.org |

| 2d | Phenyl | >90% | arkat-usa.org |

This data highlights that increased steric bulk on the electrophile enhances the facial shielding effect of the chiral auxiliary, leading to improved diastereoselectivity. arkat-usa.org Following the reaction, the auxiliary is typically cleaved to afford the enantiomerically enriched product, and the auxiliary itself can often be recovered for reuse. williams.edu

Derivatization and Post Reaction Transformations of Adducts

Functional Group Interconversions of Primary Adducts

Once the chiral auxiliary is removed, the resulting carboxylic acids, alcohols, or aldehydes serve as versatile starting materials for a wide range of functional group interconversions. These transformations allow for the synthesis of more complex molecules such as epoxy esters, epoxy amides, amino alcohols, and carboxamides.

Epoxy Esters and Epoxy Amides: The chiral α,β-unsaturated carboxylic acids or esters obtained after auxiliary removal can be converted to epoxy esters and amides. This is typically achieved through epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation can often be directed by existing stereocenters in the molecule.

Amino Alcohols: The chiral carboxylic acids can be converted to the corresponding amino alcohols. This transformation can be achieved by first converting the carboxylic acid to an amide or an ester, followed by reduction with a reagent like LiAlH₄. Alternatively, direct reduction of the N-acyl oxazolidinone adduct yields a primary alcohol, which retains the adjacent stereocenter, effectively forming a 1,2-amino alcohol precursor after N-deprotection if applicable.

Carboxamides: Chiral carboxylic acids obtained from hydrolytic cleavage are readily converted into carboxamides by reaction with a desired amine in the presence of a peptide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Subsequent Cyclization and Ring-Opening Reactions of Derived Intermediates

The adducts derived from 3-(bromoacetyl)-4-phenyl-2-oxazolidinone contain functionalities that are ripe for participation in cyclization and ring-opening reactions, leading to the formation of various heterocyclic structures.

Cyclization Reactions: The bromoacetyl moiety itself is a potent electrophile for intramolecular cyclization reactions. After an initial reaction at the α-position, a suitably placed nucleophile within the adduct can displace the bromide to form a cyclic compound. For example, if the initial reaction introduces a nucleophilic group, subsequent base-mediated cyclization can lead to the formation of lactams, lactones, or other heterocyclic systems. The synthesis of thiazolidinone derivatives from thiosemicarbazones and bromoacetate esters exemplifies this type of cyclization. researchgate.netnih.gov Similarly, base-catalyzed cyclization of propargylic alcohols with isocyanates can yield oxazolidinones. researchgate.net

Ring-Opening Reactions: Intermediates derived from the primary adducts can undergo ring-opening reactions. For instance, if the adduct is converted into an epoxide, subsequent nucleophilic ring-opening provides a powerful method for introducing new functional groups with defined stereochemistry, leading to the formation of amino alcohols or diols. The ring-opening of aziridines, which are structurally related to the intermediates, is a known route to substituted amines and can be catalyzed by transition metals. mdpi.com

The following table outlines potential cyclization and ring-opening transformations:

| Reaction Type | Reactant/Intermediate | Product Class | Example Transformation |

|---|---|---|---|

| Intramolecular Cyclization | Adduct with internal nucleophile | Lactams, Lactones | Formation of thiazolidinones |

| Ring-Opening | Derived Epoxide | Amino alcohols, Diols | Nucleophilic attack on epoxide ring |

| Ring-Opening | Derived Aziridine | Substituted Amines | Lewis-acid or transition-metal catalyzed opening |

Integration of Products into Multicomponent Synthetic Sequences

The chiral building blocks obtained from the derivatization of adducts of 3-(bromoacetyl)-4-phenyl-2-oxazolidinone are highly valuable for integration into multicomponent reactions (MCRs). MCRs are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants.

The functional groups installed and unmasked through the cleavage and derivatization steps, such as carboxylic acids, aldehydes, and amines, are ideal handles for participation in well-known MCRs like the Ugi, Passerini, or Biginelli reactions. For instance, a chiral amino alcohol derived from an adduct could be a key component in the synthesis of complex peptide mimics or other biologically active molecules.

The use of phenacyl bromide analogs, which share the α-haloketone motif with the parent compound, in the multicomponent synthesis of diverse heterocyclic systems like thiazoles and pyrazoles has been documented. researchgate.net This suggests that the adducts and their derivatives, being structurally similar and chirally pure, are excellent candidates for developing novel asymmetric multicomponent syntheses, leading to the rapid assembly of complex and stereochemically rich molecular architectures. dntb.gov.ua

Strategic Applications in the Total Synthesis of Complex Organic Molecules

Building Block for the Synthesis of Chiral Amino Acid Derivatives

The (R)- or (S)-4-phenyl-2-oxazolidinone moiety is a well-established chiral auxiliary that provides a robust platform for asymmetric synthesis. When acylated with a bromoacetyl group, the resulting compound, 3-(bromoacetyl)-4-phenyl-2-oxazolidinone, becomes a powerful precursor for the synthesis of non-proteinogenic α- and β-amino acids.

The synthesis of β-amino acid precursors can be achieved through a diastereoselective conjugate addition (aza-Michael reaction). In this approach, the nitrogen of the chiral (R)-4-phenyl-2-oxazolidinone adds to an activated alkene, such as a dialkyl alkylidenemalonate. arkat-usa.org This reaction establishes a new stereocenter with a configuration dictated by the chiral auxiliary. Subsequent transformation of the malonate ester groups and cleavage of the auxiliary yields the target β-amino acid. arkat-usa.org For example, the addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates has been shown to proceed with high diastereoselectivity, providing a reliable route to β-amino acid precursors like (S)-β-leucine. arkat-usa.org

For the synthesis of α-alkyl-α-amino acids, the 3-(bromoacetyl)-4-phenyl-2-oxazolidinone can be utilized in stereoselective alkylation reactions. The process typically involves the formation of an alkali metal enolate from the N-acyloxazolidinone, which is then treated with an alkylating agent. google.com The bulky phenyl group on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby ensuring high diastereoselectivity in the formation of the new C-C bond at the α-position. google.com Subsequent hydrolysis of the oxazolidinone ring yields the desired α-alkylated amino acid. google.com This method provides a pathway to unnatural amino acids with controlled stereochemistry.

| Reaction Type | Substrate | Key Reagent | Product Type | Diastereoselectivity (de) |

| Conjugate Addition | Dialkyl alkylidenemalonates | Potassium salt of (R)-4-phenyl-2-oxazolidinone | β-Amino Acid Precursors | >90% arkat-usa.org |

| Asymmetric Alkylation | 3-Acyl-4-phenyl-2-oxazolidinone | Strong base (e.g., LDA), Alkyl Halide | α-Alkyl Amino Acid Precursors | High (cis-isomer favored) google.com |

Intermediacy in the Synthesis of β-Lactam Analogues

The β-lactam (2-azetidinone) ring is a core structural feature of numerous important antibiotics, including penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the construction of this four-membered ring. wikipedia.orgorganicreactions.org The 3-(bromoacetyl)-4-phenyl-2-oxazolidinone is an ideal precursor for this reaction.

In this synthetic strategy, the bromoacetyl moiety is converted in situ to a highly reactive ketene. This is typically achieved through dehydrohalogenation using a tertiary amine base. organicreactions.org The resulting ketene bears the chiral 4-phenyl-2-oxazolidinone auxiliary, which then undergoes a cycloaddition with a chosen imine. The stereochemical outcome of the reaction is controlled by the chiral auxiliary, leading to the formation of the β-lactam product with high diastereoselectivity. organicreactions.org The reaction generally proceeds through a zwitterionic intermediate, and the stereochemistry (cis or trans) of the final product can be influenced by the substituents on both the ketene and the imine. organic-chemistry.org

An alternative approach is the Reformatsky reaction. researchgate.nettheaic.org In this method, the bromoacetyl group reacts with activated zinc dust to form a zinc enolate. This enolate then acts as a nucleophile, adding to an imine to form an intermediate that cyclizes to the β-lactam ring. theaic.orgorganic-chemistry.org Rhodium-catalyzed versions of this reaction have been developed to produce syn-β-lactams with high diastereoselectivity. theaic.org The use of the chiral 4-phenyl-2-oxazolidinone auxiliary in these reactions directs the stereochemical course, providing access to enantiomerically enriched β-lactam analogues.

| Reaction | Key Transformation | Reactants | Product |

| Staudinger Synthesis | Ketene-Imine Cycloaddition | 3-(Bromoacetyl)-4-phenyl-2-oxazolidinone (as ketene precursor), Imine, Base | Chiral β-Lactam wikipedia.orgorganicreactions.org |

| Reformatsky Reaction | Zinc Enolate Addition | 3-(Bromoacetyl)-4-phenyl-2-oxazolidinone, Zinc, Imine | Chiral β-Lactam researchgate.nettheaic.org |

Contribution to the Stereoselective Synthesis of Natural Product Scaffolds (e.g., Disubstituted Succinates)

Disubstituted succinates are common structural motifs found in a wide array of natural products and biologically active molecules. The stereocontrolled synthesis of these compounds, which can contain up to two stereocenters, is a significant challenge. Evans-type oxazolidinones, including 3-(bromoacetyl)-4-phenyl-2-oxazolidinone, provide a powerful tool for achieving this goal through sequential asymmetric alkylation reactions.

The general strategy involves the generation of a chiral enolate from the N-acyloxazolidinone, which is then alkylated with high diastereoselectivity. For a disubstituted succinate (B1194679), this process would be performed sequentially. Starting with 3-(bromoacetyl)-4-phenyl-2-oxazolidinone, the first step is the formation of the enolate at the α-carbon. This enolate can then react with a first electrophile (R¹-X) to install the first substituent. The stereochemistry of this new center is controlled by the phenyl group of the auxiliary.

Following this initial alkylation, a second alkylation at the β-position (originally the bromine-bearing carbon) or further functionalization can lead to the disubstituted succinate framework. After the desired substitutions are in place, the chiral auxiliary is cleaved, yielding the enantiomerically enriched disubstituted succinate derivative. This sequential approach allows for the controlled installation of two different substituents with defined stereochemistry.

Utilization in the Preparation of Planar-Chiral Compounds

Planar chirality is a key feature of many successful ligands used in asymmetric catalysis, with ferrocene (B1249389) derivatives being among the most prominent examples. The synthesis of 1,2-disubstituted planar chiral ferrocenes often relies on diastereoselective ortho-lithiation, where a chiral directing group guides the deprotonation to one of the two enantiotopic C-H bonds on the cyclopentadienyl (B1206354) (Cp) ring.

The 4-phenyl-2-oxazolidinone group can serve as such a chiral directing group. In a typical procedure, the oxazolidinone is first attached to the ferrocene core. The resulting ferrocenyl-oxazolidinone then undergoes a directed ortho-metalation (DoM) reaction, usually with an organolithium base. The chiral environment created by the 4-phenyl substituent directs the base to abstract a proton from a specific position adjacent to the substitution point, creating a planar-chiral lithiated intermediate with high diastereoselectivity. scholaris.caresearchgate.net This intermediate is then trapped with an electrophile to install a second substituent, locking in the planar chirality.

The 3-(bromoacetyl) group can be introduced either before or after the establishment of planar chirality. If introduced beforehand, it can serve as an additional coordination site for the organolithium base. More commonly, the planar chirality is established first, and the versatile bromoacetyl group is added subsequently to the oxazolidinone nitrogen. This provides a reactive handle for further elaboration, enabling the synthesis of more complex and functionalized planar-chiral ligands and catalysts for a wide range of asymmetric transformations. nih.gov

| Synthetic Strategy | Key Step | Directing Group | Resulting Structure |

| Directed ortho-Metalation (DoM) | Diastereoselective Lithiation | 4-Phenyl-2-oxazolidinone | 1,2-Disubstituted Planar Chiral Ferrocene scholaris.caresearchgate.net |

Analytical and Computational Methodologies for Characterization and Mechanistic Elucidation in the Context of 2 Oxazolidinone, 3 Bromoacetyl 4 Phenyl Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the initial confirmation of the successful synthesis of 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl-. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. For 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl-, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the various chemical environments within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl group, the oxazolidinone ring, and the bromoacetyl moiety. The aromatic protons usually appear as a multiplet in the range of 7.2-7.4 ppm. The protons on the oxazolidinone ring exhibit characteristic shifts and coupling patterns. For instance, the benzylic proton (H-4) typically resonates as a doublet of doublets around 5.5 ppm, while the methylene (B1212753) protons on the ring (H-5) appear as two separate multiplets due to their diastereotopicity. The protons of the bromoacetyl group are observed as a singlet at approximately 4.5 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbons of the oxazolidinone and the acetyl group are readily identifiable in the downfield region (around 153 ppm and 166 ppm, respectively). The carbons of the phenyl ring resonate in the aromatic region (126-138 ppm), while the carbons of the oxazolidinone ring and the bromoacetyl group appear at higher field strengths.

Interactive Table: Representative ¹H NMR Data for 3-Acyl-4-phenyl-2-oxazolidinone Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20-7.40 | m | - |

| H-4 | ~5.5 | dd | - |

| H-5a | ~4.8 | dd | - |

| H-5b | ~4.3 | t | - |

| COCH₂Br | ~4.5 | s | - |

> Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific acyl group.

Interactive Table: Representative ¹³C NMR Data for 3-Acyl-4-phenyl-2-oxazolidinone Derivatives

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (acetyl) | ~166 |

| C=O (oxazolidinone) | ~153 |

| Aromatic-C | 126-138 |

| C-4 | ~78 |

| C-5 | ~65 |

| COCH₂Br | ~27 |

> Note: The exact chemical shifts can vary depending on the solvent and the specific acyl group.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- and for obtaining structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The nominal molecular weight of 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- is approximately 284.11 g/mol . In an HRMS analysis, the measured mass would be expected to be very close to the calculated exact mass, providing strong evidence for the compound's formula (C₁₁H₁₀BrNO₃).

Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule, yielding a characteristic pattern of fragment ions. Common fragmentation pathways for this compound would include the loss of the bromine atom, cleavage of the bromoacetyl group, and fragmentation of the oxazolidinone ring. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- would display characteristic absorption bands for the carbonyl groups, the aromatic ring, and the carbon-bromine bond.

Specifically, two strong carbonyl stretching bands are expected: one for the amide carbonyl of the oxazolidinone ring (typically around 1780 cm⁻¹) and another for the ketone carbonyl of the bromoacetyl group (around 1700 cm⁻¹). The presence of the aromatic phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl-

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide) | ~1780 | Strong |

| C=O (Ketone) | ~1700 | Strong |

| Aromatic C-H | >3000 | Medium |

| Aromatic C=C | 1600-1450 | Medium-Weak |

| C-Br | <700 | Medium-Strong |

> Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. For a chiral compound like (4S)-3-(bromoacetyl)-4-phenyl-2-oxazolidinone, obtaining a single crystal suitable for X-ray diffraction analysis is the gold standard for confirming the stereochemical outcome of its synthesis.

Computational Chemistry Methods

In conjunction with experimental techniques, computational chemistry provides powerful insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Reaction Pathway Modeling and Energy Landscapes

Density Functional Theory (DFT) has emerged as a robust computational method for modeling the mechanisms of chemical reactions. In the context of 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl-, DFT calculations can be used to explore the energy landscapes of its reactions, such as nucleophilic substitution at the bromoacetyl group or aldol-type additions.

By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. This allows for the determination of activation energies, which are related to the reaction rates, and the relative stabilities of different stereoisomeric products. For reactions involving chiral auxiliaries, DFT can be particularly insightful for understanding the origins of stereoselectivity by modeling the different possible transition state geometries and identifying the lowest energy pathway that leads to the observed major product. These computational models are invaluable for rationalizing experimental observations and for designing new and more efficient stereoselective transformations.

Conclusion and Future Directions in the Academic Research of 2 Oxazolidinone, 3 Bromoacetyl 4 Phenyl

Recapitulation of Synthetic Versatility and Stereocontrol Efficacy

The synthetic power of N-acyl oxazolidinones, including the 3-(bromoacetyl)-4-phenyl- derivative, lies in their ability to govern the stereochemical outcome of reactions at the α-carbon. wikipedia.orgorgsyn.org The foundational principle involves the phenyl group at the C4 position of the oxazolidinone ring, which acts as a powerful steric director. This bulky substituent effectively shields one face of the corresponding enolate, forcing incoming electrophiles to approach from the less hindered side. uwindsor.cawilliams.edu This mechanism consistently leads to the formation of one diastereomer in high excess.

The formation of a rigid, chelated (Z)-enolate using bases like lithium diisopropylamide or sodium bis(trimethylsilyl)amide at low temperatures is a key step that locks the conformation and ensures high stereoselectivity in subsequent alkylation reactions. wikipedia.orgwilliams.edu While the 3-(bromoacetyl)-4-phenyl-2-oxazolidinone itself is an electrophilic building block, its derivatives can undergo highly diastereoselective transformations. The reliability of this stereocontrol has made Evans-type auxiliaries indispensable tools in the total synthesis of natural products and pharmaceuticals. wikipedia.orgrsc.org The diastereomeric ratios achieved are often exceptionally high, frequently exceeding 98:2, which simplifies purification as the products are diastereomers and can be separated by standard techniques like column chromatography or crystallization. wikipedia.orgwilliams.edu

| Reaction Type | Reagents | Diastereomeric Ratio (d.r.) | Reference |

| Alkylation | 1. NaN(TMS)₂, THF, -78 °C; 2. Allyl Iodide | 98:2 | williams.edu |

| Aldol (B89426) Reaction | 1. Bu₂BOTf, DIPEA; 2. Aldehyde | >20:1 | youtube.com |

| Michael Addition | TiCl₄, DIPEA | 90-98% de | sigmaaldrich.com |

This table presents typical diastereoselectivities for reactions involving N-acylated 4-phenyl-2-oxazolidinone systems, demonstrating the high efficacy of stereocontrol.

A significant advantage of this system is that the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) and recovered for reuse, which enhances its commercial and practical potential. youtube.comsigmaaldrich.com

Outlook on Emerging Methodologies and Catalytic Systems in Asymmetric Synthesis

While stoichiometric chiral auxiliaries are highly reliable, a major goal in modern organic chemistry is the development of catalytic asymmetric methods that amplify chirality more efficiently. williams.edu Future research involving scaffolds like 3-(bromoacetyl)-4-phenyl-2-oxazolidinone will likely focus on integrating them into novel catalytic cycles.

Emerging methodologies aim to reduce the reliance on stoichiometric, strongly basic reagents and cryogenic conditions. One promising area is the use of catalytic amounts of Lewis acids to promote diastereoselective reactions. For instance, magnesium halide-catalyzed anti-aldol reactions have been developed, providing access to diastereomers that were traditionally more difficult to obtain. wiley.com Such catalytic approaches offer improved cost-effectiveness and easier scale-up. wiley.com

Furthermore, the intersection of auxiliary control with other catalytic fields like photoredox catalysis holds promise. researchgate.net The bromoacetyl moiety of the target compound is a handle that could potentially be activated under photocatalytic conditions for novel cross-coupling or radical transformations, with the chiral auxiliary still governing the stereochemistry. The development of chiral Lewis acids capable of controlling stereoselective transformations, such as the enantioselective protonation in Norrish type II cyclizations to form oxazolidinones, showcases the trend toward catalytic control in generating such chiral motifs. chinesechemsoc.org

Identification of Untapped Potential for Novel Chiral Transformations

The structure of 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- makes it a potent chiral electrophile. Its primary role is as a building block for introducing a chiral two-carbon acetyl unit. The bromine atom serves as a reactive site for nucleophilic substitution, opening pathways to a wide array of functionalized products.

Untapped potential lies in its application in more complex, multicomponent reactions where its electrophilic character can be harnessed to construct multiple bonds and stereocenters in a single operation. For example, its use in cascade reactions initiated by a nucleophilic attack on the acetyl group, followed by an intramolecular cyclization or rearrangement, could lead to novel heterocyclic frameworks.

Furthermore, its role as a chiral glycine (B1666218) enolate equivalent could be expanded. researchgate.net After substitution of the bromide with an azide (B81097) group, subsequent reduction and elaboration could provide a highly stereoselective route to a variety of non-proteogenic α-amino acids, which are valuable in medicinal chemistry. orgsyn.org There is also potential in employing this compound in transition-metal-catalyzed cross-coupling reactions, where the C-Br bond is activated to form a C-C or C-heteroatom bond under stereochemical control from the auxiliary.

Future Challenges and Opportunities in Reaction Efficiency and Scale-up for Academic and Industrial Applications

Challenges and Opportunities:

| Challenge | Opportunity |

| Stoichiometric Use: The auxiliary is used in a 1:1 ratio with the substrate, which is inherently inefficient in terms of atom economy. wikipedia.org | Develop catalytic versions where the chiral information is transferred from a catalyst, or design more efficient recycling loops for the auxiliary. williams.eduwiley.com |

| Harsh Conditions: Many protocols require cryogenic temperatures (-78 °C) and strong, moisture-sensitive bases (e.g., n-BuLi, LDA), which are costly and difficult to manage on a large scale. uwindsor.cawilliams.edu | Explore alternative activation methods, such as weaker bases combined with Lewis acid catalysis or flow chemistry, which can offer better temperature control and safety. wiley.com |

| Purification: While separation of diastereomers is easier than for enantiomers, it still often requires chromatography. | Optimize reaction conditions to achieve even higher diastereoselectivity (>99:1), enabling purification by simple crystallization, which is more amenable to scale-up. williams.edu |

| Cost: The cost of the chiral auxiliary can be a significant factor in the overall cost of a synthetic route. | Improve the synthesis of the parent (S)-4-phenyl-2-oxazolidinone from inexpensive starting materials and ensure near-quantitative recovery and recycling to minimize waste and cost. orgsyn.orgsigmaaldrich.com |

The future of auxiliaries like 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- in both academic and industrial settings will depend on overcoming these hurdles. Innovations in reactor technology, such as continuous flow systems, and the development of milder, more catalytic reaction protocols will be key to unlocking their full potential for the efficient and sustainable synthesis of enantiomerically pure molecules.

Q & A

Q. How can the bromoacetyl group in 3-(bromoacetyl)-4-phenyl-2-oxazolidinone be optimized for selective reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromoacetyl group’s reactivity can be fine-tuned by adjusting reaction conditions. For example, using polar aprotic solvents like dichloromethane (CH₂Cl₂) with catalytic dimethylformamide (DMF) enhances electrophilicity, as demonstrated in the synthesis of analogous oxazolidinones where oxalyl chloride and DMF facilitated efficient acylation . Temperature control (room temperature, 2 hours) and stoichiometric ratios (1.2 equivalents of acyl chloride) are critical to avoid over-reactivity or side reactions.

Q. What spectroscopic methods are most reliable for characterizing the structural integrity of 3-(bromoacetyl)-4-phenyl-2-oxazolidinone?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm the bromoacetyl moiety (e.g., carbonyl resonance at ~170 ppm) and phenyl group aromaticity.

- X-ray Crystallography: Resolves stereochemical ambiguities, as shown in fluorinated oxazolidinone derivatives where crystallography validated spatial configurations .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₀BrNO₃, MW ~284.0) and fragmentation patterns .

Q. What safety protocols are recommended for handling bromoacetyl-containing compounds in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory.

- First Aid: Immediate washing with soap/water for skin contact, 15-minute eye rinsing for ocular exposure, and medical consultation for inhalation or ingestion .

- Ventilation: Use fume hoods to minimize vapor exposure, as bromoacetyl derivatives may release irritants during reactions .

Advanced Research Questions